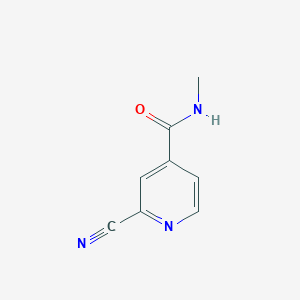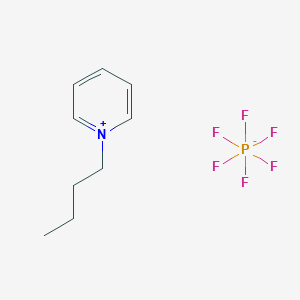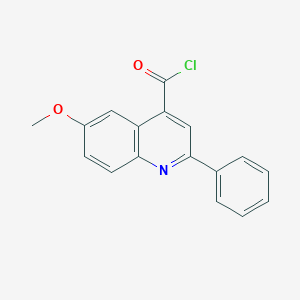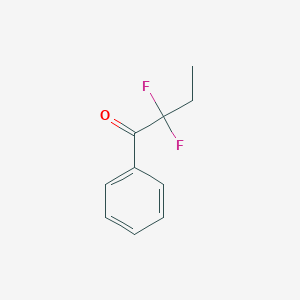
2,2-Difluoro-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-phenylbutan-1-one, also known as 2,2-DFPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound belongs to the class of arylcyclohexylamines and is structurally similar to ketamine, a well-known anesthetic and antidepressant drug.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-phenylbutan-1-one involves the modulation of the NMDA receptor. It has been shown to act as a non-competitive antagonist of the receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding results in the inhibition of the receptor's ion channel, which leads to a decrease in the influx of calcium ions into the cell. This decrease in calcium influx has been shown to have a neuroprotective effect and may be beneficial in the treatment of various neurological disorders.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,2-Difluoro-1-phenylbutan-1-one have been studied in various animal models. It has been shown to have a dose-dependent effect on the NMDA receptor, with higher doses resulting in a more pronounced inhibition of the receptor. It has also been shown to have a long half-life in the brain, which may contribute to its sustained effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2-Difluoro-1-phenylbutan-1-one for lab experiments is its high affinity for the NMDA receptor. This makes it a useful tool for studying the role of the receptor in various neurological processes. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2,2-Difluoro-1-phenylbutan-1-one. One area of interest is its potential as a treatment for neurological disorders. Studies have shown that it has a neuroprotective effect and may be beneficial in the treatment of conditions such as Alzheimer's disease and depression. Another area of interest is its role in synaptic plasticity and memory formation. Further research is needed to fully understand the mechanisms underlying these effects and how they can be harnessed for therapeutic purposes.
Conclusion
In conclusion, 2,2-Difluoro-1-phenylbutan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. Its high affinity for the NMDA receptor makes it a useful tool for studying the role of the receptor in various neurological processes. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2,2-Difluoro-1-phenylbutan-1-one involves the reaction of 2,2-difluoro-1-phenylethanol with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to acid hydrolysis to obtain 2,2-Difluoro-1-phenylbutan-1-one. The yield of this synthesis method is reported to be around 40%.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-phenylbutan-1-one has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation. The NMDA receptor is also involved in the development of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
CAS-Nummer |
189619-77-0 |
|---|---|
Produktname |
2,2-Difluoro-1-phenylbutan-1-one |
Molekularformel |
C10H10F2O |
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
2,2-difluoro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O/c1-2-10(11,12)9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
NVPFWBRYRHCQHD-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)(F)F |
Kanonische SMILES |
CCC(C(=O)C1=CC=CC=C1)(F)F |
Synonyme |
1-Butanone, 2,2-difluoro-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



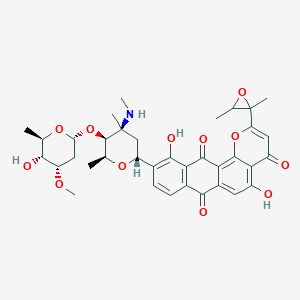
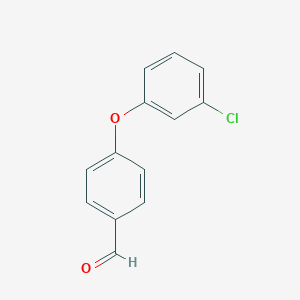
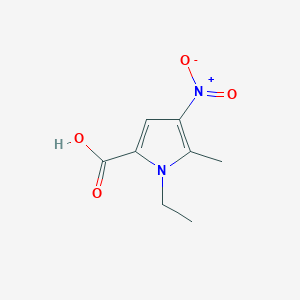
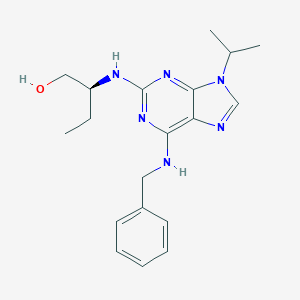

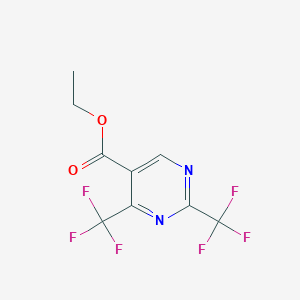
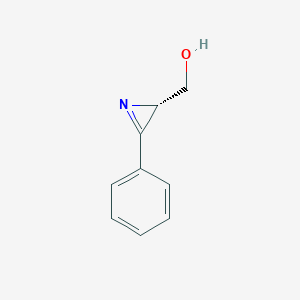
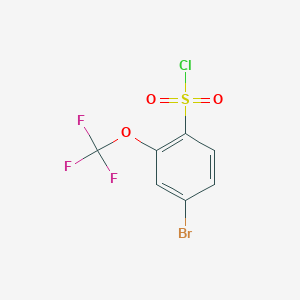
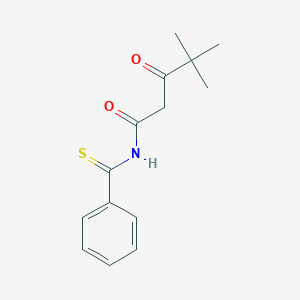

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
